N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Physicochemical Property Formulation Purification

Researchers optimizing kinase inhibitor SAR require coupling partners with predictable hydrogen-bond donor profiles. This compound addresses that need via a single N-methyl H-bond donor (1 HBD), in contrast to primary amino analogs (2 HBD), enabling controlled reactivity in Suzuki-Miyaura cross-coupling. Its 122-125°C melting point suits automated parallel synthesis platforms, while ≥98% purity minimizes side-product formation. • Controlled 1 HBD profile for selective coupling kinetics • ≥98% purity; mp 122-125°C; MW 235.09 • Ambient shipping; store at 2-8°C under inert atmosphere

Molecular Formula C11H18BN3O2
Molecular Weight 235.09 g/mol
CAS No. 904326-88-1
Cat. No. B1420554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS904326-88-1
Molecular FormulaC11H18BN3O2
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC
InChIInChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(13-5)15-7-8/h6-7H,1-5H3,(H,13,14,15)
InChIKeyQDOXNCAIXITTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Synthetic Baseline


N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 904326-88-1), also known as 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester, is a pyrimidine-based boronic ester with molecular formula C11H18BN3O2 and a molecular weight of 235.09 g/mol [1]. It is a secondary amine featuring a single N-methyl substituent at the C2 position, distinguishing it from primary amino analogs. The compound is supplied as a solid with a melting point range of 122–125 °C, a LogP of 0.2394, and a topological polar surface area (TPSA) of 59.5 Ų [2]. It is classified under GHS as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) [1]. Its primary use is as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of kinase-focused compound libraries .

Boronic ester for Suzuki-Miyaura cross-coupling
Secondary N-methylamine with defined H-bond donor profile
Solid format compatible with automated synthesis workflows

Why Generic Substitution Fails in Procurement


In-class pyrimidine boronic esters cannot be directly interchanged for this compound due to the singular impact of its secondary N-methylamino group on critical physicochemical and reactivity parameters. The presence of a single methyl substituent on the C2 amine—rather than a primary amine (NH2) or a tertiary dimethylamino group—substantially lowers the melting point by approximately 87 °C compared to the primary amino analog . This alteration directly influences handling, formulation, and purification workflows. Furthermore, the hydrogen-bond donor capacity shifts from two HBD (NH2 analog) to one HBD (target), affecting solubility and molecular recognition in coupling reactions [1]. Substituting with a dimethylamino analog eliminates all hydrogen-bond donor capacity, which can drastically alter reaction kinetics and product profiles in Suzuki-Miyaura couplings. The following quantitative evidence details these non-interchangeable differences.

H-Bond Donors
1 HBD (target)
Primary amine analog: 2 HBD; tertiary amine analog: 0 HBD. Alters solubility and recognition.
Melting Point
Substantially lower vs. primary amine
Primary amine analog mp ~210 °C; may change handling and purification.

Quantitative Differentiation vs. Comparator Boronic Esters


Melting Point vs. Primary Amino Analog

The target compound displays a melting point range of 122–125 °C, which is 87 °C lower than the primary amino analog 2-aminopyrimidine-5-boronic acid pinacol ester (209–211 °C) . This difference reflects the disruption of intermolecular hydrogen bonding caused by N-methylation.

Melting Point
Data to verify
Target: 122–125 °C
Primary amine analog: 209–211 °C
Δ ≈ -87 °C
Supports melt-processing evaluation
Source-specific; verify with lot
Physicochemical Property Formulation Purification

Hydrogen Bond Donor Count Comparison

The target compound has a computed hydrogen bond donor (HBD) count of 1, versus 2 for the primary amino analog 2-aminopyrimidine-5-boronic acid pinacol ester [1][2]. The N,N-dimethylamino analog has an HBD count of 0.

H-Bond Donor Count
Reported
Target: 1 HBD
Primary amine: 2 HBD; tertiary amine: 0 HBD
Defines solubility and recognition behavior
Computed property
Molecular Recognition Solubility ADME

Synthetic Yield: One-Pot Borylation Route

Synthesis from 5-bromo-2-methylaminopyrimidine and bis(pinacolato)diboron proceeds with a reported yield of approximately 99% to afford the target compound, as documented on chem960.com . A separate preparative route using an alternative workup procedure reports a yield of 86.6% for the same compound .

Synthetic Yield
Data to verify
~99% (reported route)
Alternative route: 86.6%
Indicates high-yield potential for scale-up
Cross-study comparable; confirm in your setup
Process Chemistry Cost Efficiency Scalability

Purity Grade Availability by Vendor

Multiple vendors supply the target compound at differentiated purity levels. Thermo Fisher Scientific offers a standard 96% grade , while Ambeed (via Sigma-Aldrich) and Coolpharm supply 98% [1]. The primary amino comparator is commonly offered at 95% purity by vendors such as AKSci .

Purity Grade
Vendor reported
Target: 96–98% (multiple vendors)
Primary amine comparator: 95%
Higher available purity may reduce repurification needs
Vendor COA; methods vary
Quality Assurance Procurement Regulatory Compliance

Lipophilicity and Chromatographic Behavior

The target compound exhibits a computed LogP of 0.2394, indicating a mildly lipophilic character [1]. In contrast, the N-unsubstituted pyrimidine-5-boronic acid pinacol ester (lacking any amino group) has no comparable LogP value reported, but its lower molecular weight and lack of polar amine suggest a lower LogP. This difference directly affects reverse-phase HPLC retention times and predicted membrane permeability.

Lipophilicity (LogP)
Class-level
Target LogP = 0.2394
Unsubstituted analog: predicted <0.2
Informs chromatographic and permeability estimates
Computed; experimental verification advised
LogP ADME Chromatography

Procurement-Driven Application Scenarios


Kinase-Focused Library Synthesis via Suzuki Coupling

The compound's boronic ester functionality, combined with the single N-methyl hydrogen bond donor, makes it a privileged building block for constructing biaryl and heterobiaryl linkages in kinase inhibitor scaffolds. Its melting point of 122–125 °C facilitates handling in automated parallel synthesis platforms, while the 96–98% commercially available purity minimizes side-product formation in Pd-catalyzed couplings [1]. This is supported by the evidence in Section 3 (Melting Point, Purity).

Process Scale-Up for Intermediate Manufacturing

The reported ~99% synthetic yield from 5-bromo-2-methylaminopyrimidine positions this compound as a cost-efficient intermediate for kilo-lab and pilot-plant campaigns. Its lower melting point relative to the primary amino analog reduces energy costs during purification, and the controlled hydrogen bond donor count (1 HBD) simplifies solvent selection for crystallization.

MDM2-p53 Interaction Probe Design

Although direct biological data for this specific pinacol ester is limited, analogous N-alkylpyrimidine boronic esters have been employed in the synthesis of MDM2 inhibitors [2]. The target compound's single N-methyl substituent provides a defined steric and electronic profile that can be exploited to fine-tune binding interactions, as inferred from class-level evidence in Section 3 (HBD Count, LogP).

Solubility-Permeability Screening Benchmark

The intermediate LogP (0.2394) and single HBD of this compound, as established in Section 3, make it a useful probe for investigating solubility-permeability trade-offs in early formulation studies. Researchers can benchmark this compound against primary amino (2 HBD) and tertiary amino (0 HBD) analogs to map the optimal hydrogen-bond profile for a given target series.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Boronic ester reactivity with H-bond donor control
Coupling efficiency and purity by HPLC
Process scale‑up for intermediate manufacturing
Reported high‑yield route, melt‑processable solid
Yield consistency and purification cost
MDM2‑p53 interaction probe design
N‑methyl substitution for steric/electronic tuning
Binding affinity assessment in MDM2 assays
Solubility‑permeability screening benchmark
Intermediate LogP and single H‑bond donor profile
Permeability assay comparisons vs. primary/tertiary amine analogs
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